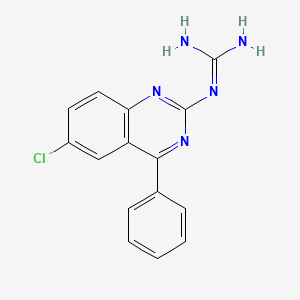
N-(6-chloro-4-phenylquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHE3-IN-2 is a compound known for its role as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). NHE3 is predominantly expressed in the kidney and gastrointestinal tract, where it plays a crucial role in sodium absorption and hydrogen secretion. Inhibitors like NHE3-IN-2 are valuable in scientific research and potential therapeutic applications, particularly in conditions related to sodium imbalance and hypertension .
Mechanism of Action
Target of Action
The primary target of N-(6-chloro-4-phenylquinazolin-2-yl)guanidine is the sodium/proton exchanger NHE3 . This protein plays a crucial role in maintaining the balance of sodium and hydrogen ions in cells, which is essential for various cellular functions .
Mode of Action
This compound acts as an inhibitor of the sodium/proton exchanger NHE3 . By binding to this target, it prevents the normal function of the exchanger, thereby disrupting the balance of sodium and hydrogen ions within the cell .
Biochemical Pathways
The inhibition of the sodium/proton exchanger NHE3 by this compound affects the sodium and proton balance in cells . This can have downstream effects on various biochemical pathways that rely on this balance, including cellular respiration and ion transport .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of sodium and hydrogen ion balance within cells due to the inhibition of the sodium/proton exchanger NHE3 . This can lead to changes in cellular function and potentially contribute to the therapeutic effects of the compound .
Preparation Methods
The synthesis of NHE3-IN-2 involves several steps, typically starting with the preparation of key intermediates followed by their coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer. Generally, the process involves:
Step 1: Preparation of the core structure through a series of organic reactions such as alkylation or acylation.
Step 2: Introduction of functional groups that enhance the inhibitory activity against NHE3.
Step 3: Purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
NHE3-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Common reagents such as halogens or alkyl groups can be introduced through substitution reactions, affecting the compound’s properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NHE3-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study sodium/hydrogen exchange mechanisms and to develop new inhibitors.
Biology: Helps in understanding the physiological roles of NHE3 in various tissues, including the kidney and intestines.
Medicine: Potential therapeutic applications in treating conditions like hypertension, heart failure, and chronic kidney disease by modulating sodium absorption.
Industry: Utilized in the development of pharmaceuticals targeting sodium imbalance disorders
Comparison with Similar Compounds
NHE3-IN-2 is unique compared to other NHE3 inhibitors due to its specific structure and high potency. Similar compounds include:
Tenapanor: Another NHE3 inhibitor used in the treatment of irritable bowel syndrome with constipation (IBS-C).
SAR218034: A non-absorbable NHE3 inhibitor that increases fecal sodium and water excretion.
AVE-0657: An orally absorbable NHE3 inhibitor used in research for hypertension treatment.
Properties
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFEUSQLIFRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
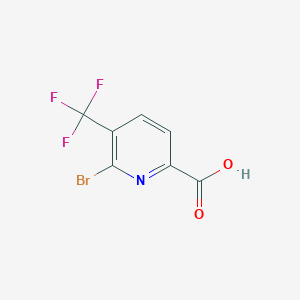
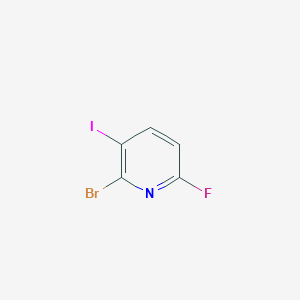
![2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2724513.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)
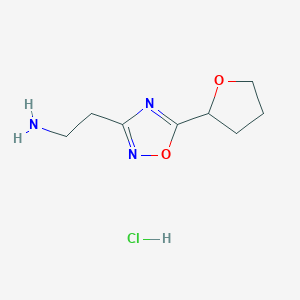

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)
![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-TRIMETHYL-2,4-DIOXO-3-AZA-BICYCLO[3.2.1]-OCT-3-YL)-ACETIC ACID](/img/structure/B2724522.png)

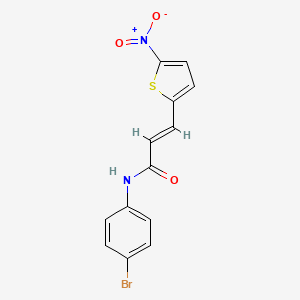
![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)
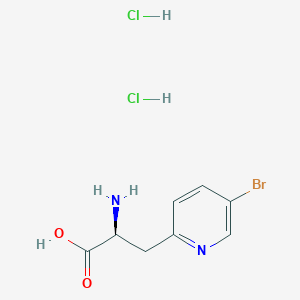
![2-{1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2724529.png)
